molecular formula C26H26N2O3 B2863126 2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921586-76-7

2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2863126
CAS No.: 921586-76-7
M. Wt: 414.505
InChI Key: VXKAQAZEHMDHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-membered benzo[b][1,4]oxazepin core substituted with 3,3,5-trimethyl groups at positions 3 and 5, a 4-oxo moiety, and an acetamide linkage to a biphenyl group. The biphenyl group may improve binding affinity via π-π stacking, while the methyl substituents likely enhance metabolic stability and lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-26(2)17-31-23-14-13-21(16-22(23)28(3)25(26)30)27-24(29)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKAQAZEHMDHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide , with CAS number 921867-89-2 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and data sources.

The molecular formula for this compound is C26H26N2O3 , and it has a molecular weight of 414.5 g/mol . The structure features a biphenyl moiety and a tetrahydrobenzo[b][1,4]oxazepine ring system which are essential for its biological interactions.

PropertyValue
Molecular FormulaC26H26N2O3
Molecular Weight414.5 g/mol
CAS Number921867-89-2

Research indicates that compounds with similar structures often exhibit antioxidant , anti-inflammatory , and antitumor properties. The presence of the biphenyl group is known to enhance the lipophilicity and bioavailability of the compound, potentially leading to increased interaction with biological targets.

Antioxidant Activity

A study demonstrated that derivatives similar to this compound showed significant antioxidant activity. The mechanism involves the scavenging of free radicals and the inhibition of lipid peroxidation, which is crucial in preventing cellular damage .

Anti-inflammatory Effects

In vitro studies have shown that compounds with oxazepine rings can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .

Antitumor Activity

Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Specific studies have reported IC50 values indicating effective concentration ranges for inhibiting tumor cell proliferation .

Case Studies

Several case studies highlight the potential therapeutic applications of compounds structurally related to this compound:

  • Case Study on Antioxidant Properties : A study involving a related compound demonstrated a 50% reduction in oxidative stress markers in animal models when administered at a dose of 10 mg/kg body weight .
  • Inflammation Model : In a murine model of arthritis, administration of a similar oxazepine derivative resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups .
  • Cancer Cell Line Study : A study evaluating the effects on breast cancer cell lines showed that treatment with related compounds led to significant reductions in cell viability (up to 70% at 20 µM concentration), indicating strong antitumor potential .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Variations

Benzo[b][1,4]oxazepine vs. Benzo[b][1,4]oxazine
  • Target Compound : The 7-membered oxazepine ring allows greater conformational flexibility compared to the 6-membered oxazine derivatives reported in . This flexibility may enable better accommodation within enzyme active sites .
  • Oxazine Analogs : Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () feature a rigid 6-membered oxazine core. The reduced ring size may limit adaptability but could improve metabolic stability due to lower strain .

Substituent Analysis

Biphenyl vs. Substituted Phenyl Groups
  • Oxadiazole Derivatives : Compounds in incorporate 1,2,4-oxadiazole rings, which are electron-deficient and may improve metabolic stability and bioavailability compared to biphenyl .
Methyl Substitutions
  • The 3,3,5-trimethyl groups on the oxazepine ring likely increase steric hindrance, reducing susceptibility to oxidative metabolism.

Acetamide Linkage Modifications

  • Target Compound : The acetamide group connects the biphenyl moiety to the oxazepine core, facilitating hydrogen bonding with biological targets.
  • Sulfonamide Derivatives: Compounds like B12 and B13 () replace the biphenyl with sulfamoylphenyl groups, introducing sulfonamide functionalities known for antibacterial activity. This substitution may alter solubility and target specificity .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the benzoxazepine core and coupling of the biphenyl-acetamide moiety. Critical parameters include solvent choice (polar aprotic solvents like DMF for coupling steps), temperature control (40–60°C for cyclization), and catalyst selection (e.g., HATU for amide bond formation). Reaction progress should be monitored via HPLC (retention time analysis) and ¹H/¹³C NMR to confirm intermediate purity . Yield optimization often requires iterative adjustments of stoichiometry and solvent drying (e.g., molecular sieves for moisture-sensitive steps).

Q. How is structural characterization performed to validate the compound’s identity?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O, δ 170–175 ppm) and oxazepine ring carbons.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ calculated for C₃₀H₂₉N₂O₃: 477.2178).
  • X-ray Crystallography : For absolute configuration determination, single crystals are grown via vapor diffusion (hexane/ethyl acetate) .

Q. What preliminary assays are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • Target Prediction : Use computational tools (e.g., SwissTargetPrediction) to identify kinase or GPCR targets based on structural analogs (e.g., benzoxazepine derivatives with reported antiproliferative activity) .
  • In Vitro Screening : Perform cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM. Include positive controls (e.g., doxorubicin) and validate via dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. fluorine on the biphenyl ring) using analogs from literature (e.g., 2-(4-methoxyphenyl)-N-(dibenzo[b,f]oxazepin-yl)acetamide showed reduced cytotoxicity vs. fluorinated derivatives) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions (e.g., CYP450 inhibition) that may confound results .

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance solubility and reduce first-pass metabolism.
  • In Silico ADMET : Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation of the oxazepine ring) using tools like MetaSite. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How can reaction scalability be improved for gram-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Transition batch synthesis to continuous flow for exothermic steps (e.g., amide coupling), improving heat dissipation and reproducibility .
  • Purification : Replace column chromatography with countercurrent chromatography (CCC) or crystallization (ethanol/water mixtures) for cost-effective scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.